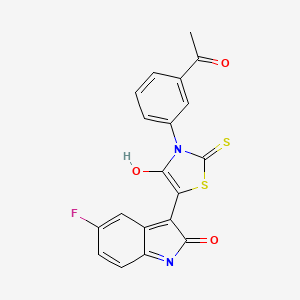
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H11FN2O3S2 and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the fluoro group and the indolinone moiety enhances its pharmacological potential.
Molecular Formula: C₁₅H₁₃FN₂O₃S
Molecular Weight: 320.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.
- Inhibition of Kinases : Studies indicate that this compound exhibits inhibitory effects on key kinases such as PDGFRα and Aurora A. These enzymes are crucial for cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells. For instance, it showed an IC50 value of 6.84 µM against CCRF-CEM cells and 2.97 µM against SR cells, indicating potent anti-leukemic activity .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM | 6.84 | PDGFRα inhibition |
| SR | 2.97 | Aurora A inhibition |
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against a panel of sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a strong correlation between the compound's structure and its cytotoxic effects, particularly against leukemia cell lines .
Case Study 2: Antimicrobial Properties
In addition to its anticancer potential, preliminary studies have suggested that this compound may also possess antimicrobial properties. It was tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential use as an antibiotic agent .
Propiedades
IUPAC Name |
3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-fluoroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S2/c1-9(23)10-3-2-4-12(7-10)22-18(25)16(27-19(22)26)15-13-8-11(20)5-6-14(13)21-17(15)24/h2-8,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUAXHYIXIGSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














